molecular formula C11H13NO B1619169 6-methoxy-2,3-dimethyl-1H-indole CAS No. 58176-56-0

6-methoxy-2,3-dimethyl-1H-indole

Cat. No. B1619169
CAS RN: 58176-56-0
M. Wt: 175.23 g/mol
InChI Key: DIDHRCLBBYWTTC-UHFFFAOYSA-N
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Description

“6-methoxy-2,3-dimethyl-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “6-methoxy-2,3-dimethyl-1H-indole” is C9H9NO .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their diverse biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of “6-methoxy-2,3-dimethyl-1H-indole” can be represented by the InChI string: InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, they have been used as reactants for demethylation reactions using ionic liquids under microwave irradiation . They have also been used in the preparation of pyrazinoindoledione via Ugi reaction and microwave-assisted cyclization .

Scientific Research Applications

Alzheimer's Disease Treatment

A study explored the potential of a derivative of 6-methoxy-2,3-dimethyl-1H-indole, specifically SUVN-502, as a treatment for cognitive disorders like Alzheimer's disease. This compound showed high affinity and selectivity for the human 5-HT6 receptor, important in memory and cognitive processes. Preclinical efficacy in combination with other drugs suggests its promise for Alzheimer's treatment (Nirogi et al., 2017).

Antioxidant and Cytotoxicity Properties

6-methoxytetrahydro-β-carbolines, derivatives of 6-methoxy-2,3-dimethyl-1H-indole, were found to have moderate antioxidant properties. These compounds showed less cytotoxicity on non-tumorous cell lines, indicating their potential as safer antioxidants in food or pharmaceutical products (Goh et al., 2015).

Anti-Epileptic Properties

New indole derivatives, including variations of 6-methoxy-2,3-dimethyl-1H-indole, demonstrated promising antiepileptic activity in animal models. These compounds were effective in restoring decreased levels of brain monoamines, which could reduce susceptibility to seizures (Swathi & Sarangapani, 2017).

Protective Effects Against Radical-Induced Oxidation

Indole derivatives, including 5-methoxy-2,3-dimethylindole, were effective in protecting human erythrocytes and DNA against oxidation induced by radicals. This highlights their potential as antioxidants in medical applications (Zhao & Liu, 2009).

Antimicrobial Agents

Some newly synthesized indole derivatives, related to 6-methoxy-2,3-dimethyl-1H-indole, showed potential as antimicrobial agents. These compounds could be promising in the development of new antimicrobial drugs (Kalshetty, Gani, & Kalashetti, 2012).

Synthesis of Pyrrolo[2,3-f]quinolines

6-methoxy-2,3-dimethyl-1H-indole derivatives have been used in the synthesis of pyrrolo[2,3-f]quinolines, indicating their usefulness in organic chemistry and potential pharmaceutical applications (Yamashkin et al., 2006).

Safety And Hazards

While specific safety and hazard information for “6-methoxy-2,3-dimethyl-1H-indole” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in the study of “6-methoxy-2,3-dimethyl-1H-indole” and other indole derivatives may include the development of new synthesis methods and further exploration of their biological activities.

properties

IUPAC Name

6-methoxy-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-8(2)12-11-6-9(13-3)4-5-10(7)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDHRCLBBYWTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295749
Record name 6-methoxy-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2,3-dimethyl-1H-indole

CAS RN

58176-56-0
Record name NSC105314
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105314
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxy-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYL-6-METHOXYINDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GS Shrestha, AK Vijay, F Stapleton, A White… - Experimental Eye …, 2023 - Elsevier
Objective The study aimed to profile and quantify tear metabolites associated with bacterial keratitis using both untargeted and targeted metabolomic platforms. Methods Untargeted …
G Shrestha - 2022 - unsworks.unsw.edu.au
Bacterial keratitis is a serious corneal disease, which can cause irreversible vision loss in all age groups. Understanding metabolic pathways in bacterial keratitis may help understand …
Number of citations: 3 unsworks.unsw.edu.au
EV Vorob'ev, ES Kurbatov, VV Krasnikov… - Russian chemical …, 2006 - Springer
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized by the reactions of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides and by the reactions of …

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